molecular formula C18H22O6 B13837227 2,2',4,4',5,5'-Hexamethoxybiphenyl CAS No. 1702-67-6

2,2',4,4',5,5'-Hexamethoxybiphenyl

Cat. No.: B13837227
CAS No.: 1702-67-6
M. Wt: 334.4 g/mol
InChI Key: DLFXWDJAIBAVOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5,5’-Hexamethoxybiphenyl typically involves the methoxylation of biphenyl derivatives. One common method includes the reaction of 2,4,5-trimethoxybenzene with 2,4,5-trimethoxyphenylboronic acid under palladium-catalyzed Suzuki coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods: Industrial production of 2,2’,4,4’,5,5’-Hexamethoxybiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’,5,5’-Hexamethoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,4,4’,5,5’-Hexamethoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,4,4’,5,5’-Hexamethoxybiphenyl involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the biphenyl core can intercalate into DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

    2,2’,4,4’,5,5’-Hexabromobiphenyl: Contains bromine atoms instead of methoxy groups.

    2,2’,4,4’,5,5’-Hexachlorobiphenyl: Contains chlorine atoms instead of methoxy groups.

    2,2’,4,4’,5,5’-Hexamethylbiphenyl: Contains methyl groups instead of methoxy groups.

Uniqueness: 2,2’,4,4’,5,5’-Hexamethoxybiphenyl is unique due to its high degree of methoxylation, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the compound’s potential biological activities make it a valuable target for research and development .

Properties

CAS No.

1702-67-6

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

1,2,4-trimethoxy-5-(2,4,5-trimethoxyphenyl)benzene

InChI

InChI=1S/C18H22O6/c1-19-13-9-17(23-5)15(21-3)7-11(13)12-8-16(22-4)18(24-6)10-14(12)20-2/h7-10H,1-6H3

InChI Key

DLFXWDJAIBAVOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)OC)OC)OC)OC

Origin of Product

United States

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